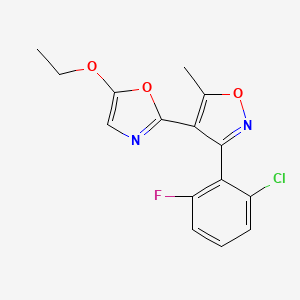

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Vue d'ensemble

Description

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a complex organic compound that features a combination of isoxazole and oxazole rings, along with chloro and fluoro substituents on a phenyl ring

Mécanisme D'action

Target of Action

Compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The primary targets of such reactions are usually carbon atoms in different organic compounds .

Mode of Action

In a Suzuki–Miyaura cross-coupling reaction, the compound “2-(3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether” could potentially act as a reagent. The reaction generally involves the oxidative addition of an organic group to a metal catalyst, followed by a transmetalation where an organic group is transferred from boron to the metal .

Biochemical Pathways

The compound could be involved in various biochemical pathways depending on its specific targets. For instance, if it’s involved in Suzuki–Miyaura cross-coupling reactions, it could affect the synthesis of various organic compounds .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it’s involved in Suzuki–Miyaura cross-coupling reactions, it could facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, Suzuki–Miyaura cross-coupling reactions are known to be tolerant of various functional groups and can occur under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the oxazole ring. The chloro and fluoro substituents are introduced via halogenation reactions. The final step involves the etherification of the oxazole ring with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen substituents or to reduce other functional groups.

Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of halogen substituents.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the fluoro substituent.

2-(3-(2-Fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the chloro substituent.

2-(3-(2-Chloro-6-fluorophenyl)-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the methyl group on the isoxazole ring.

Uniqueness

The presence of both chloro and fluoro substituents, along with the isoxazole and oxazole rings, makes 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole unique. These features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Activité Biologique

The compound 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a member of the oxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.73 g/mol. The presence of both chloro and fluorine substituents on the phenyl ring contributes to its biological activity by enhancing lipophilicity and modifying electronic properties.

Anticancer Activity

Research indicates that oxazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives containing oxazole rings have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values ranging from 1.143 µM to 9.27 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 2.76 |

| CaCo-2 | 9.27 |

| Prostate Cancer | 1.143 |

Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives has been extensively documented. In particular, studies have shown that certain oxazole compounds possess significant activity against a range of fungi and bacteria. For example, the minimum inhibitory concentration (MIC) values for selected compounds against various Candida species ranged from 0.8 to 3.2 µg/ml .

| Microorganism | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been investigated. Compounds similar to This compound have shown significant inhibition of carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

The biological activity of oxazole derivatives is often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many oxazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Studies

A notable study explored the synthesis and biological evaluation of a series of oxazole derivatives related to This compound . The study revealed that modifications to the oxazole ring significantly enhanced both anticancer and antimicrobial activities .

Propriétés

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXOOSZCWUJVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323724 | |

| Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338391-68-7 | |

| Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.